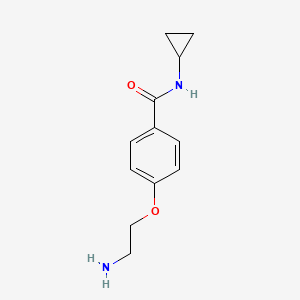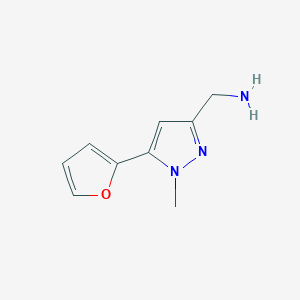
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine (NACCHMA) is a synthetic amine derived from the amino acid L-cysteine. It is a derivative of the amino acid cysteine, which is an important component of many proteins and enzymes. NACCHMA has a wide range of applications in scientific research, including its use as a biochemical reagent, a biochemical probe, and a drug target.
Scientific Research Applications
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine has been used as a biochemical reagent in a variety of scientific research applications. It has been used to study the structure and function of proteins, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. This compound has also been used to study the metabolism of drugs and to study the pharmacokinetics of drugs.
Mechanism of Action
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a substrate for cysteine proteases, which are enzymes involved in the breakdown of proteins. It is believed that this compound binds to the active sites of these enzymes and causes them to cleave proteins into smaller fragments. This cleavage of proteins is believed to be necessary for the action of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cysteine proteases, to increase the expression of certain proteins, to decrease the expression of certain proteins, to increase the activity of certain enzymes, to decrease the activity of certain enzymes, and to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The use of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine in laboratory experiments has several advantages. It is relatively inexpensive, easy to use, and widely available. Furthermore, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not suitable for studying the effects of drugs on the human body, and it has limited solubility in aqueous solutions.
Future Directions
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine has many potential future applications in scientific research. It could be used to study the structure and function of proteins, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. It could also be used to study the metabolism of drugs and to study the pharmacokinetics of drugs. Furthermore, it could be used to study the effects of drugs on the human body, and it could be used to study the effects of drugs on other organisms. Finally, it could be used to develop new drugs and to develop new therapeutic strategies.
Synthesis Methods
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is synthesized by the reaction of L-cysteine with chloroacetic acid in the presence of sodium bicarbonate. The reaction is carried out in aqueous medium at a pH of 8-10. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the product is typically greater than 90%.
properties
IUPAC Name |
4-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMOJGRNCJDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)





![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)

![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)


